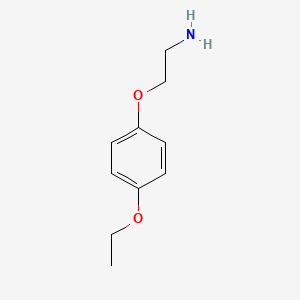

2-(4-Ethoxyphenoxy)ethanamine

Description

Historical Context and Significance in Chemical and Biomedical Sciences

The foundational 2-phenethylamine structure is a key feature in a variety of naturally occurring and synthetic compounds with significant biological activities. This framework is present in endogenous catecholamines, which are vital neurotransmitters. The historical significance of phenethylamine (B48288) derivatives is rooted in their profound impact on pharmacology and neuroscience.

The introduction of a phenoxy moiety, creating the phenoxyethanamine core, marked a significant expansion of the chemical space available to medicinal chemists. This structural modification alters the electronic and steric properties of the molecule, opening up new possibilities for interaction with biological targets. Over the years, various synthesis methods for phenoxyethanamine derivatives have been developed, reflecting their importance as intermediates in the production of more complex molecules. Early methods for producing 2-alkoxyphenoxyethanamines, for instance, involved multi-step processes that were often inefficient and utilized hazardous materials. google.com

Current Landscape of Research on Phenoxyethanamine Derivatives

Contemporary research continues to underscore the importance of the phenoxyethanamine framework. These derivatives are recognized as crucial intermediates in the synthesis of a number of pharmaceutical agents. For instance, 2-(2-ethoxyphenoxy)ethylamine is a known impurity of Tamsulosin, a medication used to treat symptoms of an enlarged prostate. nih.govgoogle.com This highlights the industrial relevance of understanding the synthesis and properties of such compounds.

The research landscape is characterized by efforts to develop more efficient and safer synthetic routes. For example, methods have been devised to produce 2-alkoxyphenoxyethanamines by reacting an ortho-substituted phenol (B47542) with a 2-alkyloxazoline, followed by hydrolysis. google.com This approach avoids some of the more hazardous reagents used in older synthetic pathways. google.comgoogle.com

Furthermore, the structural motif of phenoxyethanamine is explored for its potential in modulating various biological pathways. Derivatives are investigated for a range of potential applications, including neuroprotective effects and other pharmacological interventions. ontosight.ai The addition of different functional groups to the phenoxy ring and the ethanamine side chain allows for the fine-tuning of the molecule's properties to target specific receptors or enzymes.

Scope and Objectives of Academic Inquiry Pertaining to 2-(4-Ethoxyphenoxy)ethanamine

Academic inquiry into this compound is primarily focused on its role as a building block in organic synthesis and medicinal chemistry. The structural features of this compound—specifically the ethoxy group at the para-position of the phenoxy ring—make it a valuable synthon for creating a diverse library of more complex molecules.

The key objectives of research involving this compound include:

Development of Novel Synthetic Methodologies: A primary area of investigation is the efficient and cost-effective synthesis of this compound itself and its use in subsequent reactions.

Exploration as a Pharmaceutical Intermediate: Researchers are interested in utilizing this compound as a starting material for the synthesis of new biologically active molecules. The amine and ether functionalities provide reactive sites for further chemical modification.

Investigation of Structure-Activity Relationships: By incorporating this compound into larger molecules, chemists can study how the specific substitution pattern influences the biological activity of the resulting compounds. The para-ethoxy group, for example, can affect properties like lipophilicity and hydrogen bonding potential, which are crucial for drug-receptor interactions.

While extensive research on the specific biological activities of this compound as a standalone compound is not widely published, its value lies in its potential as a component of new chemical entities with therapeutic promise.

Data Tables

Table 1: Selected Phenoxyethanamine Derivatives and Their Research Context

| Compound Name | CAS Number | Key Research Application/Significance |

| 2-(2-Ethoxyphenoxy)ethylamine | 6781-17-5 | Intermediate in the synthesis of pharmaceuticals; impurity of Tamsulosin. nih.govgoogle.com |

| 2-(4-Phenoxyphenoxy)ethanamine | 72490-14-3 | Investigated for potential neuroprotective effects and pharmacological modulation. ontosight.ai |

| 2-(4-Bromophenoxy)ethanamine | 26583-55-1 | Used as an intermediate in organic synthesis, with the bromine atom providing a site for further reactions. cymitquimica.com |

| 2-[2-(4-Morpholinyl)ethoxy]ethanamine | 20207-13-0 | A morpholine-containing analogue with potential pharmacological applications due to its structural features. cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-12-9-3-5-10(6-4-9)13-8-7-11/h3-6H,2,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSWBHOLQPOFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Ethoxyphenoxy Ethanamine

Established Synthetic Routes for 2-(4-Ethoxyphenoxy)ethanamine and its Analogues

The construction of the phenoxyethanamine scaffold, central to this compound, can be achieved through several multi-step reaction sequences. These routes are designed to efficiently assemble the core structure from simpler, readily available starting materials. vapourtec.comlibretexts.org

Multi-step Reaction Sequences for Phenoxyethanamine Scaffold Construction

The synthesis of this compound and its analogues is not a single-step process but rather involves a carefully planned sequence of reactions. vapourtec.comlibretexts.orgyoutube.comyoutube.com Several effective strategies have been developed.

One prominent method involves the reaction of an appropriately substituted phenol (B47542) with a 2-alkyloxazoline. google.com For instance, reacting guaethol (2-ethoxyphenol) with 2-methyloxazoline yields N-[2-(2-ethoxy-phenoxy)-ethyl]-acetamide. This intermediate is then hydrolyzed using an acid like hydrochloric acid to produce the final 2-(2-ethoxy-phenoxy)-ethylamine. google.com This approach is advantageous as it avoids hazardous reagents and complex procedures. google.com

Another common pathway is a variation of the Gabriel synthesis. This involves reacting a phenoxyethyl halide, such as 1-chloro-2-(2-ethoxy-phenoxy)ethane, with potassium phthalimide (B116566). The resulting phthalimide derivative is then cleaved, typically via hydrolysis with a strong base like sodium hydroxide (B78521) or potassium hydroxide, to release the primary amine, yielding 2-(2-ethoxyphenoxy)ethanamine. google.com

A third route begins with the reaction of a phenol with chloroacetonitrile (B46850) or bromoacetonitrile (B46782) to form a phenoxyacetonitrile (B46853) intermediate. google.comprepchem.com This intermediate is subsequently reduced to the corresponding phenoxyethanamine. A notable drawback of this method is the use of hazardous materials like chloroacetonitrile and potent reducing agents such as lithium aluminium hydride (LiAlH₄) or diborane. google.comprepchem.com

Finally, a more direct, though often less efficient, method involves the reaction of a 2-phenoxyethyl halide with ammonia (B1221849). google.com However, this approach frequently leads to the formation of di- and tri-substituted amine byproducts, which complicates the purification process and reduces the yield of the desired primary amine. google.com

Table 1: Comparison of Multi-step Synthetic Routes for Phenoxyethanamines

| Route | Key Steps | Advantages | Disadvantages | References |

|---|

| Oxazoline Method | 1. Phenol + 2-Alkyloxazoline → Acetamide (B32628) 2. Hydrolysis → Amine | Uses cheap, harmless raw materials; suitable for industrial scale. | Requires heating (e.g., 160°C). | google.com | | Gabriel Synthesis | 1. Phenoxyethyl Halide + Potassium Phthalimide → Phthalimide derivative 2. Hydrolysis → Amine | Good yields, avoids over-alkylation. | Involves protection/deprotection steps. | google.com | | Nitrile Reduction | 1. Phenol + Haloacetonitrile → Phenoxyacetonitrile 2. Reduction → Amine | Direct formation of the C-N bond. | Uses hazardous reagents (chloroacetonitrile, LiAlH₄). | google.comgoogle.comprepchem.com | | Direct Amination | 1. Phenoxyethyl Halide + Ammonia | Simple concept. | Formation of multiple byproducts (di-, tri-substituted amines), low yields. | google.com |

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in various synthetic routes for phenoxyethanamines. In some older, more hazardous methods, a pressurized catalytic hydrogenation using a Raney cobalt catalyst was employed to reduce the nitrile group in phenoxyacetonitrile intermediates. google.com This process is considered both dangerous and costly, making it less suitable for large-scale industrial production. google.com

More contemporary methods also utilize catalysts, though often in less hazardous contexts. For example, in the synthesis of precursors like ethyl-2-(4-aminophenoxy)acetate, a catalytic amount of potassium iodide is used as a phase-transfer catalyst during the alkylation of a phenol with ethyl bromoacetate, facilitating the reaction. mdpi.com Similarly, the synthesis of certain functionalized amine analogues may involve copper catalysts. chemicalbook.com

Optimization of Reaction Conditions and Yields for Phenoxyethanamine Synthesis

The move away from hazardous reducing agents like lithium aluminium hydride (LiAlH₄) and sodium hydride (NaH) towards safer alternatives like base-catalyzed hydrolysis represents another key optimization. google.com Modern chemical synthesis also increasingly employs strategies like continuous-flow processing and mechanochemistry to enhance efficiency and safety, concepts that could be applied to phenoxyethanamine production. vapourtec.comnih.govresearchgate.net For instance, flow chemistry can offer better control over reaction parameters like temperature and mixing, potentially leading to higher yields and purity. nih.gov

Precursors and Key Intermediates in this compound Synthesis

The synthesis of this compound relies on a set of specific precursors and proceeds through well-defined intermediates.

Key Precursors:

4-Ethoxyphenol (B1293792): The foundational phenolic starting material. It can be prepared from precursors like guaethol or 4-nitrophenol. google.commdpi.com

2-Chloroethylamine Hydrochloride or 2-Bromoethylamine Hydrobromide: Sources of the ethanamine moiety in several synthetic routes.

2-Methyloxazoline: A key reactant in the acetamide-based synthesis pathway. google.com

Chloroacetonitrile or Bromoacetonitrile: Used to form the phenoxyacetonitrile intermediate in certain routes. google.comgoogle.com

1-Chloro-2-(4-ethoxyphenoxy)ethane: The electrophile used in the Gabriel synthesis pathway. google.com

Key Intermediates:

N-[2-(4-Ethoxyphenoxy)-ethyl]-acetamide: The stable, isolable intermediate formed in the reaction between 4-ethoxyphenol and a 2-alkyloxazoline. It is subsequently hydrolyzed to the target amine. google.com

2-(4-Ethoxyphenoxy)acetonitrile: The intermediate formed from the reaction of 4-ethoxyphenol and a haloacetonitrile, which requires reduction to form the final product. prepchem.com

N-(2-(4-ethoxyphenoxy)ethyl)phthalimide: The key intermediate in the Gabriel synthesis pathway, which protects the amine functionality until it is liberated in the final hydrolysis step. google.comgoogle.com

Table 2: Major Precursors and Intermediates in Phenoxyethanamine Synthesis

| Compound Type | Chemical Name | Role in Synthesis | Relevant Route(s) | References |

|---|---|---|---|---|

| Precursor | 4-Ethoxyphenol | Phenolic starting material | All routes | google.comgoogle.com |

| Precursor | 2-Methyloxazoline | Reactant for acetamide formation | Oxazoline Method | google.com |

| Precursor | Potassium Phthalimide | Nitrogen source and protecting group | Gabriel Synthesis | google.comgoogle.com |

| Precursor | Chloroacetonitrile | Source of the ethylamine (B1201723) carbon-nitrogen backbone | Nitrile Reduction | google.com |

| Intermediate | N-[2-(4-Ethoxyphenoxy)-ethyl]-acetamide | Amide intermediate | Oxazoline Method | google.com |

| Intermediate | N-(2-(4-ethoxyphenoxy)ethyl)phthalimide | Protected amine intermediate | Gabriel Synthesis | google.comgoogle.com |

Derivatization Strategies for the this compound Core Structure

The this compound molecule is not only a synthetic target in its own right but also a valuable intermediate for building more complex molecules. The primary amine group is a versatile functional handle that allows for a wide range of chemical transformations.

Functionalization of the Ethanamine Moiety

The nucleophilic primary amine of the ethanamine moiety is the primary site for derivatization. This functional group can readily undergo reactions such as acylation, alkylation, and condensation to form Schiff bases. A key application of this reactivity is in the synthesis of pharmacologically active agents.

For example, analogues of this compound are crucial intermediates in the synthesis of important pharmaceuticals. In the preparation of Tamsulosin, 2-(2-ethoxyphenoxy)ethylamine is reacted with a substituted propyl-benzenesulfonamide moiety. google.com Similarly, the synthesis of Carvedilol involves the reaction of 2-(2-methoxyphenoxy)ethylamine (B47019) with 4-(oxiran-2-ylmethoxy)-9H-carbazole, where the amine attacks the epoxide ring. google.com These examples highlight how the ethanamine moiety serves as a critical nucleophilic building block for constructing larger, more complex molecular architectures. Further derivatization can be seen in the synthesis of azido-functionalized analogues, where a tosylated alcohol is displaced by ammonia to form the primary amine, demonstrating the conversion of other functional groups into the key ethanamine moiety. chemicalbook.comrsc.orgchemicalbook.com

Modifications of the Phenoxy Ring System

The phenoxy ring of this compound is an electron-rich aromatic system, making it amenable to various electrophilic aromatic substitution reactions. The ethoxy group at the para position is an activating, ortho-, para-directing group, which influences the regioselectivity of these transformations. libretexts.org

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org In the context of this compound and its derivatives, this allows for the introduction of various substituents onto the benzene (B151609) ring, thereby modifying the compound's properties. The reaction proceeds through the attack of an electrophile on the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion, followed by deprotonation to restore aromaticity. libretexts.org

Halogenation: The introduction of halogen atoms onto the phenoxy ring can be achieved through electrophilic halogenation. libretexts.org For instance, bromination can be carried out using bromine in the presence of a Lewis acid catalyst like FeBr₃. wikipedia.org The ethoxy group directs the substitution primarily to the ortho position (C-3 and C-5) relative to the ether linkage. The reaction conditions, such as solvent and temperature, can be optimized to control the degree of halogenation. wikipedia.orggoogle.com

Nitration: Nitration of the phenoxy ring introduces a nitro group, which is a versatile functional group that can be further transformed. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). wikipedia.org For phenolic compounds, nitration can also be achieved using metal salts impregnated on solid supports, which can offer improved selectivity and milder reaction conditions. arkat-usa.org The strong activating effect of the ethoxy group facilitates this reaction, with substitution expected at the ortho positions. The synthesis of related nitrophenoxy ethylamines has been achieved through methods like the base-catalyzed Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzenesulfonamides.

Friedel-Crafts Reactions: Friedel-Crafts reactions, including acylation and alkylation, are powerful tools for forming carbon-carbon bonds with the aromatic ring. organic-chemistry.org

Acylation: This reaction introduces an acyl group (R-C=O) onto the phenoxy ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst like AlCl₃. organic-chemistry.orgsigmaaldrich.com The resulting aryl ketone is a valuable intermediate for further synthetic modifications. The acylation of aromatic ethers can be regioselective, often favoring the para position to the ether linkage, but in this case, the ortho position is available. libretexts.org

Alkylation: While useful for introducing alkyl groups, Friedel-Crafts alkylation is often less straightforward than acylation due to issues with polysubstitution and carbocation rearrangements.

The following table summarizes typical electrophilic substitution reactions applicable to the phenoxy ring of this compound derivatives.

| Reaction | Reagents | Typical Products |

| Halogenation | Br₂, FeBr₃ | 2-(3-Bromo-4-ethoxyphenoxy)ethanamine |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Ethoxy-3-nitrophenoxy)ethanamine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(3-Acetyl-4-ethoxyphenoxy)ethanamine |

Alterations of the Ether Linkage

The ether linkage in this compound is a key structural feature that can be chemically modified, primarily through cleavage reactions. Ether cleavage typically requires harsh conditions, such as treatment with strong acids. masterorganicchemistry.com

Acid-Catalyzed Cleavage:

The cleavage of ethers with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a well-established transformation. masterorganicchemistry.comresearchgate.netyoutube.comlibretexts.orgmasterorganicchemistry.com The reaction mechanism generally involves the protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack by the halide ion. masterorganicchemistry.com

In the case of aryl alkyl ethers like this compound, the cleavage occurs at the alkyl-oxygen bond. This is because the phenyl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon, and nucleophilic attack on an aromatic carbon is disfavored. libretexts.org Therefore, the reaction of this compound with a strong acid like HBr would be expected to yield 4-ethoxyphenol and 2-bromoethanamine.

The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the alkyl group. masterorganicchemistry.comyoutube.com For the primary ethylamine moiety in this compound, an Sₙ2 mechanism is more likely. masterorganicchemistry.com

Cleavage with Boron Tribromide (BBr₃):

Boron tribromide (BBr₃) is a powerful and often more selective reagent for the cleavage of ethers, particularly aryl methyl and aryl ethyl ethers. ufp.ptresearchgate.netcore.ac.uknih.govgvsu.edu The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. The mechanism involves the formation of an adduct between the Lewis acidic boron atom and the ether oxygen, followed by the transfer of a bromide ion to the alkyl group. Subsequent hydrolysis yields the corresponding phenol. For this compound, treatment with BBr₃ would lead to the cleavage of the ethyl ether, yielding 2-(4-hydroxyphenoxy)ethanamine.

The following table outlines the expected products from the cleavage of the ether linkage in this compound.

| Reagent | Reaction Conditions | Expected Products |

| Hydrobromic Acid (HBr) | Reflux | 4-Ethoxyphenol and 2-Bromoethanamine |

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature | 2-(4-Hydroxyphenoxy)ethanamine and Bromoethane |

Structure Activity Relationship Sar Studies of 2 4 Ethoxyphenoxy Ethanamine Analogues

Correlation of Structural Features with Biological and Pharmacological Activities

The biological activity of 2-(4-Ethoxyphenoxy)ethanamine analogues is highly dependent on the nature and position of substituents on the molecule. Studies on related phenoxyethylamine derivatives have provided significant insights into the structural requirements for affinity and activity at various receptors, most notably the alpha-1 (α₁) adrenergic receptors.

Modifications of the Phenoxy Ring: The substitution pattern on the phenoxy ring plays a critical role in determining the pharmacological profile.

Alkoxy Group: The ethoxy group at the para-position of the phenoxy ring is a common feature in many active analogues. In a series of phenoxybenzamine-related β-chloroethylamines, compounds bearing a 2-ethoxyphenoxy moiety were among the most potent α₁-adrenoceptor antagonists. nih.govresearchgate.net This suggests that the size and nature of the alkoxy group are important for receptor interaction. For instance, replacing the ethoxy group with a larger isopropoxy group can sometimes maintain or slightly decrease potency, indicating a defined space within the receptor's binding pocket. nih.govresearchgate.net

Other Substituents: The absence of substituents on the phenoxy ring has been shown to result in moderate α₁-adrenoceptor selectivity. nih.govresearchgate.net The introduction of other groups, such as halogens or additional methoxy (B1213986) groups, can modulate both potency and selectivity for different α-adrenoceptor subtypes.

Modifications of the Ethanamine Chain and Amino Group: Alterations to the ethylamine (B1201723) linker and the terminal amine function are crucial for tuning the interaction with the receptor.

Nitrogen Substitution: The degree of substitution on the terminal nitrogen atom significantly influences affinity and selectivity. For dopamine (B1211576) receptor ligands based on a related phenylethylamine scaffold, N-substitution generally enhances affinity and selectivity for the D₂ receptor subtype. nih.gov In the context of α-adrenoceptor antagonists, the amine is often incorporated into a more complex heterocyclic system or substituted with bulky groups to achieve high affinity.

Side-Chain Modifications: The oxygen atom in the side-chain is considered essential for α₁-agonist activity in certain classes of analogues. nih.gov The length and flexibility of the linker between the phenoxy ring and the amine are also critical determinants of activity.

The following table summarizes the SAR findings for key structural modifications on the this compound scaffold and its close analogues, primarily focusing on α₁-adrenoceptor antagonism.

| Modification Site | Structural Change | Observed Effect on α₁-Adrenoceptor Activity |

| Phenoxy Ring | Substitution with a 2-ethoxy group | High antagonist potency. nih.govresearchgate.net |

| Substitution with a 2-isopropoxy group | Maintained high antagonist potency. nih.govresearchgate.net | |

| No substitution | Moderate selectivity for α₁-adrenoceptors. nih.govresearchgate.net | |

| Ethylamine Chain | Presence of ether oxygen | Considered essential for agonist activity in some related series. nih.gov |

| Amine Group | N-substitution (e.g., with n-propyl, phenylethyl) | Can enhance affinity and selectivity for specific receptor subtypes. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives related to the this compound core, QSAR studies have been employed to understand the physicochemical and structural properties that govern their receptor affinity, particularly for adrenoceptors.

Although specific QSAR models exclusively for this compound are not widely published, studies on broader classes of phenethylamines and α-adrenoceptor ligands provide valuable predictive models. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to α₂-adrenoceptor agonists. nih.gov These models define the pharmacophore—the essential three-dimensional arrangement of functional groups—required for binding and activity.

A typical QSAR study on adrenoceptor ligands would involve the following steps:

Dataset Selection: A series of this compound analogues with experimentally determined binding affinities (e.g., Ki or IC₅₀ values) for a specific receptor subtype is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each analogue. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that links the descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability for predicting the activity of new, unsynthesized compounds. nih.gov

For phenethylamine (B48288) derivatives, QSAR studies have shown that properties like hydrophobicity, molecular shape, and the electrostatic potential around the amine and aromatic ring are critical for receptor affinity. nih.govresearchgate.net Such models can guide the rational design of new analogues with enhanced potency and selectivity.

Stereochemical Influences on the Bioactivity of this compound Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of drug compounds. mdpi.com When a molecule is chiral (non-superimposable on its mirror image), its enantiomers can exhibit different pharmacological properties due to the stereospecific nature of receptor binding sites.

While the parent this compound is not chiral, the introduction of a substituent on the ethylamine chain, for instance at the α- or β-carbon relative to the amine, creates a chiral center. SAR studies on such chiral analogues have revealed that adrenoceptors often display a high degree of stereoselectivity.

α-Methyl Substitution: In a study of α-methyl substituted phenethylamines, the α₂-adrenergic receptor showed a dramatic preference for the (S)-isomer. nih.gov In contrast, the α₁-receptor did not distinguish significantly between the stereoisomers, suggesting that the α-carbon is a key determinant for α₂-receptor interaction and subtype specificity. nih.gov The α₂-receptor appears to have an additional recognition site that can accommodate an appropriately oriented α-methyl group. nih.gov

Other Chiral Centers: In more complex analogues, such as those derived from hordatine A, the absolute stereochemistry at multiple chiral centers significantly influences binding affinity for the α₁ₐ-adrenoceptor. nih.govresearchgate.net For example, the (2R,3R)-isomer of a hordatine A analogue was found to be the most potent among its stereoisomers. nih.govresearchgate.net

These findings underscore the importance of controlling stereochemistry during the synthesis and pharmacological evaluation of this compound derivatives. The differential activity between enantiomers highlights the precise three-dimensional fit required for optimal drug-receptor interaction.

| Chiral Modification | Receptor Studied | Stereochemical Preference | Finding |

| α-methyl substitution on a phenethylamine | α₂-Adrenoceptor | (S)-isomer | High selectivity for the (S)-isomer, indicating a specific binding pocket. nih.gov |

| α-methyl substitution on a phenethylamine | α₁-Adrenoceptor | None | Receptor does not distinguish between stereoisomers. nih.gov |

| Multiple chiral centers in hordatine A analogues | α₁ₐ-Adrenoceptor | (2R,3R)-isomer | The (2R,3R) configuration was the most potent among the tested stereoisomers. nih.govresearchgate.net |

Biological and Pharmacological Investigations of 2 4 Ethoxyphenoxy Ethanamine

Identification and Characterization of Molecular Targets

The initial phase of investigating a new chemical entity like 2-(4-Ethoxyphenoxy)ethanamine involves identifying its molecular targets. This process helps in understanding its mechanism of action and potential therapeutic applications. For phenoxyethanamine derivatives, this exploration has centered on enzymes and receptors.

The phenoxyethanamine scaffold is present in a variety of compounds that have been investigated for their enzyme-inhibiting properties. While direct studies on this compound are limited, research on related structures such as phenoxyacetamide and phenoxy acetic acid derivatives provides insights into potential mechanisms. For instance, some phenoxyacetamide derivatives have been identified as novel inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase, suggesting a role in epigenetic regulation. nih.gov Other studies have shown that certain phenoxyacetamide derivatives can induce apoptosis in cancer cells by inhibiting Poly(ADP-ribose) polymerase-1 (PARP-1). mdpi.com

Furthermore, derivatives of phenoxy acetic acid have been designed and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. mdpi.com These compounds typically interact with the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. mdpi.com The inhibitory mechanism can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetics differently by altering its maximum velocity (Vmax) or its affinity for the substrate (Km). frontiersin.orgresearchgate.net The phenothiazine (B1677639) nucleus, another related structure, has shown inhibitory activity against regulatory enzymes involved in inflammatory diseases, such as phosphodiesterase and prostaglandin (B15479496) dehydrogenase. nih.gov

Analogues of this compound, particularly those based on the broader phenethylamine (B48288) structure, have been extensively studied for their interactions with various receptors. The affinity of these compounds for receptors is highly dependent on their chemical structure, including the nature and position of substituents on the phenyl ring and modifications to the ethylamine (B1201723) side chain.

Research has shown that phenethylamine analogues can bind to serotonin (B10506) (5-HT) receptors, with their affinity influenced by substitutions on the aromatic ring. nih.govnih.gov For example, methoxylation at the 2 and 5 positions of the phenyl ring can enhance affinity for the 5-HT receptor. nih.gov Similarly, phenethylamine derivatives can interact with adrenergic receptors, acting as agonists with varying potencies and efficacies depending on their specific functional groups. consensus.app The presence of a β-hydroxyl group or N-alkyl substitutions can increase the affinity for adrenergic receptor subtypes. consensus.app Given that this compound contains a substituted phenoxy group, it is plausible that it and its analogues could exhibit affinity for these and other receptor systems.

Table 1: Receptor Affinity of Phenethylamine Analogues Below is a summary of how different substitutions on the phenethylamine scaffold can influence receptor binding affinity, based on findings from various studies.

| Substitution | Effect on Receptor Affinity | Receptor Target(s) | Reference |

| Mono-, di-, and trimethoxylation | Generally enhances affinity | 5-HT Receptors | nih.gov |

| 4-Methylation, 4-ethylation, 4-bromination | Enhances affinity | 5-HT Receptors | nih.gov |

| N,N-dimethylation | Decreases affinity | 5-HT Receptors | nih.gov |

| β-Hydroxyl group, N-alkyl substitution | Increases affinity | Adrenergic Receptors | consensus.app |

| Aromatic group at R³ with ortho-oxygen | Increases affinity | 5-HT₂A Receptors | nih.gov |

This table is interactive. Click on the headers to sort the data.

The interaction of phenoxyethanamine scaffolds with their molecular targets can trigger a cascade of downstream events, leading to the modulation of various cellular pathways. For example, the inhibition of enzymes like PARP-1 by phenoxyacetamide derivatives can lead to the induction of apoptosis, a critical pathway in cancer therapy. mdpi.com Similarly, the inhibition of the TLR4/MAPK signaling pathway by certain flavonoid derivatives containing a phenyl group has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Intracellular pathogens have been observed to manipulate host cell apoptotic pathways by targeting components like Bcl-2 proteins and caspases. nih.gov Small molecule antagonists of antiapoptotic Bcl-2 proteins have been developed to overcome drug resistance in cancer. nih.gov Furthermore, cytokines like IL-4 and IL-13 mediate their effects through the JAK-STAT signaling pathway, which is crucial in allergic diseases. nih.gov The ability of phenoxyethanamine derivatives to interfere with such pathways is a key area of ongoing research.

Advanced Analytical and Spectroscopic Characterization of 2 4 Ethoxyphenoxy Ethanamine

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are indispensable tools for the unambiguous identification and structural analysis of 2-(4-Ethoxyphenoxy)ethanamine. Each technique provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the phenoxy group typically appear in the downfield region, while the protons of the ethyl and ethanamine moieties resonate at higher fields. Spin-spin coupling between adjacent non-equivalent protons provides further structural information, revealing the connectivity of the atoms. For a related compound, ethylamine (B1201723), the integrated signal proton ratio of 3:2:2 in a high-resolution spectrum corresponds to its structural formula. docbrown.info The chemical shifts are measured relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of distinct carbon environments. In the case of this compound, separate peaks are anticipated for the aromatic carbons, the ethoxy carbons, and the ethanamine carbons. The chemical shifts in ¹³C NMR are also influenced by the electronegativity of neighboring atoms. docbrown.info For instance, in ethylamine, two different chemical shift lines indicate two different chemical environments for its two carbon atoms. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Data presented for illustrative purposes and may not represent actual experimental values)

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to -OCH₂CH₃) | 6.8-7.0 | Doublet | 2H |

| Aromatic (meta to -OCH₂CH₃) | 6.8-7.0 | Doublet | 2H |

| -OCH₂CH₃ | 4.0-4.2 | Quartet | 2H |

| -OCH₂CH₂NH₂ | 3.0-3.2 | Triplet | 2H |

| -OCH₂CH₂NH₂ | 2.8-3.0 | Triplet | 2H |

| -OCH₂CH₃ | 1.3-1.5 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Data presented for illustrative purposes and may not represent actual experimental values)

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-O) | 158-160 |

| Aromatic (C-H) | 114-120 |

| -OCH₂CH₃ | 63-65 |

| -OCH₂CH₂NH₂ | 68-70 |

| -OCH₂CH₂NH₂ | 41-43 |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. This information is vital for confirming the molecular formula and gaining insights into the compound's structure.

The mass spectrum will exhibit a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. For primary amines, the molecular ion peak is typically an odd number. libretexts.org High-resolution mass spectrometry can provide the elemental composition with high accuracy.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Data presented for illustrative purposes and may not represent actual experimental values)

| m/z | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 181 | [C₁₀H₁₅NO₂]⁺ | Molecular Ion |

| 137 | [C₈H₉O₂]⁺ | Loss of -CH₂NH₂ |

| 109 | [C₆H₅O₂]⁺ | Loss of -CH₂CH₂NH₂ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.org

Key expected absorptions include:

N-H stretching: Primary amines (R-NH₂) typically show two bands in the region of 3300-3500 cm⁻¹, one for symmetric and one for asymmetric stretching. libretexts.org These bands are generally sharper and less intense than the O-H stretching band of alcohols. libretexts.org

C-N stretching: Aliphatic amines exhibit C-N stretching vibrations in the range of 1020-1220 cm⁻¹. docbrown.info

C-O stretching (ether): A strong C-O stretching band for the aromatic ether linkage is expected around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

Aromatic C-H stretching: These absorptions appear above 3000 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

Aliphatic C-H stretching: These bands are typically found in the 2850-2960 cm⁻¹ range. libretexts.org

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Primary Amine) | 3300-3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

| C=C Stretch (Aromatic) | 1400-1600 | Medium to Weak |

| C-O Stretch (Aryl Ether) | 1230-1270 | Strong |

Chromatographic Methods for Purity Assessment and Isolation of this compound

Chromatographic techniques are essential for determining the purity of this compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

In HPLC, a sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of the components between the stationary phase and a liquid mobile phase. For a compound like this compound, reverse-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a suitable buffer would likely provide good separation and a sharp peak for the pure compound. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Gas chromatography is suitable for volatile and thermally stable compounds. The sample is vaporized and transported through a column by a carrier gas. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The purity of this compound can be determined by the area of its corresponding peak in the chromatogram.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and the conformation of the this compound molecule in the solid state.

To perform X-ray crystallography, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision. This powerful technique is crucial for understanding the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the packing of the molecules in the crystal lattice. While X-ray crystallography is a powerful tool for determining molecular structures, it is important to note that the process can sometimes induce structural changes in the sample, particularly in metalloproteins. stanford.edu

Computational Chemistry and Cheminformatics in 2 4 Ethoxyphenoxy Ethanamine Research

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure and electron distribution. These properties are pivotal in determining how the molecule will interact with biological targets.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost in predicting molecular properties. While specific DFT studies on 2-(4-Ethoxyphenoxy)ethanamine are not extensively documented in publicly available literature, the geometric and electronic characteristics can be inferred from studies on its structural components, such as ethoxybenzene.

Furthermore, DFT allows for the calculation of key electronic properties that govern the reactivity and interaction potential of the molecule. These properties are often presented in tabular format for clarity and comparison.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -8.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | ~ 1.2 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 9.7 eV | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment | ~ 2.5 D | Measures the overall polarity of the molecule, influencing solubility and interactions. |

| Ionization Potential | ~ 8.5 eV | The energy required to remove an electron; related to HOMO energy. |

| Electron Affinity | ~ -1.2 eV | The energy released when an electron is added; related to LUMO energy. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. Actual values would require specific calculations.

The distribution of the HOMO and LUMO orbitals across the molecule is also a critical output of DFT studies. For this compound, the HOMO is likely to be localized on the electron-rich ethoxy-substituted phenyl ring, while the LUMO may be distributed more across the entire molecule. This distribution highlights the regions of the molecule most likely to be involved in charge-transfer interactions with a biological target nih.gov.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue represents areas of positive potential (electron-poor), and green denotes neutral regions youtube.com.

For phenoxyethanamine derivatives, the MEP map would likely show a region of negative potential around the oxygen atom of the ethoxy group and the nitrogen atom of the ethanamine moiety, making these sites potential hydrogen bond acceptors. The aromatic protons and the amine protons would exhibit a positive potential, indicating their role as potential hydrogen bond donors.

The MEP map provides a visual guide to how the molecule will be recognized by a receptor. Regions of negative potential are likely to interact with positively charged or hydrogen bond donor residues in a protein's active site, while positive regions will favor interactions with negatively charged or hydrogen bond acceptor residues researchgate.netuni-muenchen.de.

Table 2: Interpreting MEP Maps for Phenoxyethanamine Derivatives

| Molecular Region | Predicted MEP | Implication for Reactivity |

| Ether Oxygen | Negative (Red) | Potential hydrogen bond acceptor site. |

| Amine Nitrogen | Negative (Red) | Potential hydrogen bond acceptor and protonation site. |

| Aromatic Ring | Neutral to Slightly Negative (Green/Yellow) | Can participate in π-π stacking interactions. |

| Amine Hydrogens | Positive (Blue) | Potential hydrogen bond donor sites. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Protein-Ligand Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational flexibility of this compound and its interactions with a biological target, such as a protein receptor, in a simulated physiological environment.

An MD simulation would typically involve placing the ligand (this compound) and the target protein in a box of water molecules and ions to mimic the cellular environment. The forces between all atoms are then calculated, and Newton's laws of motion are used to simulate their movements over a period of nanoseconds to microseconds.

The resulting trajectory provides a wealth of information, including:

Conformational Flexibility: How the shape of the ligand changes over time.

Binding Stability: Whether the ligand remains bound to the protein's active site.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the protein-ligand complex.

Water Dynamics: The role of water molecules in mediating the interaction.

For this compound, MD simulations could reveal how the flexible ethanamine side chain orients itself within a binding pocket to optimize interactions with surrounding amino acid residues. Analysis of the simulation can help to understand the structural basis for the compound's biological activity and guide the design of analogs with improved binding affinity and stability nih.govjbclinpharm.org.

Molecular Docking Studies for Predictive Ligand-Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. e3s-conferences.org It is a widely used tool in drug discovery for virtual screening of large compound libraries and for understanding the binding mode of a specific ligand.

In a molecular docking study of this compound, the three-dimensional structure of the target protein is required, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. The ligand is then computationally "docked" into the active site of the protein in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

For phenoxyethylamine derivatives, docking studies have been instrumental in identifying key interactions with their biological targets. For instance, studies on related phenoxyacetamide derivatives have shown that the phenoxy group often engages in hydrophobic interactions, while the terminal amine can form crucial hydrogen bonds or salt bridges with acidic residues in the active site researchgate.netnih.gov.

Table 3: Hypothetical Molecular Docking Results for this compound against a Target Protein

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -7.5 | A lower value suggests a stronger binding affinity. |

| Key Interacting Residues | ASP120, TYR340, PHE280 | Amino acids in the protein's active site that form significant interactions. |

| Types of Interactions | Hydrogen bond with ASP120, π-π stacking with TYR340, Hydrophobic interaction with PHE280 | The specific non-covalent forces stabilizing the complex. |

Note: This table presents hypothetical data that would be generated from a molecular docking study.

Cheminformatics Approaches for Virtual Screening and Analog Design

Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. uni-muenchen.de In the context of this compound research, cheminformatics plays a crucial role in virtual screening and the design of novel analogs with improved properties.

Virtual screening involves the computational filtering of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be either structure-based or ligand-based.

Structure-based virtual screening utilizes molecular docking to screen libraries of compounds against the three-dimensional structure of a target protein.

Ligand-based virtual screening relies on the knowledge of known active compounds. A model, such as a pharmacophore model, is built based on the common structural features of these active molecules. This model is then used to search for other compounds in a database that possess similar features.

Starting with the this compound scaffold, cheminformatics tools can be used to design a virtual library of analogs by systematically modifying different parts of the molecule, such as the substituents on the phenyl ring or the length of the alkyl chain. These virtual libraries can then be screened in silico to prioritize the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success.

Applications and Emerging Research Areas for 2 4 Ethoxyphenoxy Ethanamine

Development as Chemical Probes for Biological Research

While 2-(2-Ethoxyphenoxy)ethylamine is not widely documented as a standalone chemical probe, its structural features, particularly the terminal primary amine, make it and related molecules suitable for such applications. The amine group provides a convenient point of attachment for conjugating the molecule to fluorophores, quenchers, or larger biomolecules.

The utility of similar structural frameworks is seen in related compounds. For instance, 2-[2-(2-azidoethoxy)ethoxy]ethanamine, which also contains an ethylamine (B1201723) group, is used as a pharmaceutical synthesis intermediate. chemicalbook.com This highlights the role of the ethylamine moiety as a reactive handle for building more complex functional molecules. This principle suggests that 2-(2-Ethoxyphenoxy)ethylamine could potentially be developed into targeted probes for various biological assays, although specific examples are not prevalent in current literature.

Contributions to Medicinal Chemistry and Rational Drug Design

The most significant and well-documented application of 2-(2-Ethoxyphenoxy)ethylamine is its crucial role as a key intermediate in the synthesis of alpha-1 adrenergic receptor antagonists. google.com These drugs are vital in the management of conditions like benign prostatic hyperplasia (BPH). Rational drug design, which leverages knowledge of a biological target to create new medicines, has successfully employed this molecule as a foundational scaffold.

Tamsulosin Synthesis: 2-(2-Ethoxyphenoxy)ethylamine is a critical starting material for the synthesis of Tamsulosin. google.com Tamsulosin is a selective alpha-1A adrenoceptor antagonist used to treat the signs and symptoms of BPH by relaxing the muscles in the prostate and bladder, which helps to improve urine flow. nih.gov Patent literature extensively outlines synthetic routes where 2-(2-ethoxyphenoxy)ethylamine is reacted with other chemical precursors to construct the final, complex Tamsulosin molecule. google.comdrugfuture.comgoogle.com The ethoxyphenoxy portion of the intermediate is a key structural element for the final drug's binding affinity and selectivity. nih.gov

Carvedilol Synthesis: In a similar context, the closely related analog, 2-(2-methoxyphenoxy)ethylamine (B47019), is a key intermediate in the synthesis of Carvedilol. google.comgoogle.comniscpr.res.inchemicalbook.com Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure. google.comniscpr.res.in Various synthetic processes describe the reaction of 4-(oxiranylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine to produce Carvedilol. google.comgoogle.com This underscores the importance of the 2-alkoxyphenoxy-ethylamine scaffold in developing cardiovascular drugs.

The table below summarizes the key pharmaceutical applications of this structural class.

| Medication | Therapeutic Class | Key Intermediate |

| Tamsulosin | Selective α1A adrenoceptor antagonist | 2-(2-Ethoxyphenoxy)ethylamine google.comnih.gov |

| Carvedilol | Non-selective beta-blocker / alpha-1 blocker | 2-(2-Methoxyphenoxy)ethylamine google.comniscpr.res.inchemicalbook.com |

Exploration in Materials Science and Polymer Chemistry

The application of 2-(2-Ethoxyphenoxy)ethylamine in materials science and polymer chemistry is not a primary focus of current research but holds theoretical potential. Its bifunctional nature, possessing both a reactive primary amine and a stable aromatic ring, makes it a candidate for use as a monomer or a chemical modifier in the synthesis of specialized polymers.

Primary amines are effective initiators or reactive components in various polymerization reactions. For example, primary-amine-terminated polymers, such as poly(2-ethyl-2-oxazoline), can act as macroinitiators for creating block copolymers. researchgate.net This principle could be applied to 2-(2-Ethoxyphenoxy)ethylamine to incorporate it into polymer structures. Such an incorporation could bestow specific properties upon the resulting material:

Enhanced Thermal Stability: The aromatic phenoxy group could increase the polymer's resistance to thermal degradation.

Modified Surface Properties: The amine and ether functionalities could improve a polymer's adhesion to different surfaces or alter its hydrophilicity.

Functional Polymer Resins: The amine could be used to cross-link polymer chains, creating thermoset resins with tailored mechanical and chemical properties.

While specific polymers derived from 2-(2-Ethoxyphenoxy)ethylamine are not widely reported, the fundamental tenets of polymer chemistry suggest its viability in creating novel functional materials. The synthesis of cyclic poly(2-ethyl-2-oxazoline) with degradable bonds, for example, utilizes amine chemistry to achieve complex polymer architectures, showcasing the versatility of amine functional groups in advanced polymer synthesis. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.